1-(2-Ethynylphenyl)ethanone
Overview
Description
1-(2-Ethynylphenyl)ethanone is a useful research compound. Its molecular formula is C10H8O and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiestrogenic Activity : Compounds similar to 1-(2-Ethynylphenyl)ethanone, like 1,1,2-tris(4-hydroxyphenyl)ethenes, exhibit high estrogen receptor binding affinity and antagonize the effects of estradiol on hormone-dependent breast cancer cells, yet show low cytotoxic properties on hormone-sensitive MCF-7 cells (Lubczyk, Bachmann, & Gust, 2003).
Antimicrobial Properties : Derivatives like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone show promising antimicrobial activity against gram-positive and gram-negative bacteria, indicating potential pharmaceutical applications (Wanjari, 2020).
Enzymatic Synthesis : Enzymatic processes have been developed for synthesizing related compounds like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate in Ticagrelor synthesis, an effective treatment for acute coronary syndromes (Guo et al., 2017).
Crystallography and Vibrational Studies : The crystallization and vibrational properties of compounds like 1-(2-hydroxy-4,5-dimethylphenyl)ethanone aid in understanding their molecular structure and characteristics (Kumar et al., 2015).
Synthesis of Complex Organic Compounds : Novel methods for preparing derivatives such as 2,2-disubstituted 1,2-dihydro-4-phenyl-quinolines offer strategies for synthesizing complex organic compounds resembling natural products (Walter, 1994).
Biocatalysis for Drug Synthesis : Acinetobacter sp. ZJPH1806 is effective in biocatalyzing the enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, demonstrating a valuable tool for drug synthesis (Miao et al., 2019).
Anticancer Activity : Compounds using benzimidazole as a scaffold, possibly related to this compound derivatives, show promising anticancer activity against various human cancer cell lines (Rashid et al., 2014).
Microwave Synthesis of Chalcone Derivatives : The microwave energy synthesis of biologically active chalcone derivatives, which could be structurally related to this compound, has been demonstrated to have antimicrobial activity (Katade et al., 2008).
Photochemical Studies : The photochemical transformations of derivatives like deoxyveratroin, an O-methylated α-carbonyl β-1 lignin model dimer, are studied for understanding various compound transformations (Castellan et al., 1990).
Green Chemistry in Chiral Molecule Synthesis : Plant cells and environmentally friendly solvents can effectively prepare chiral molecules through biocatalysis, offering a green approach to chiral chemical production (Panić et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-(2-ethynylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-3-9-6-4-5-7-10(9)8(2)11/h1,4-7H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXSJPABBZMARN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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